molecular formula C34H41NO4SSi B019281 6-tert-Butyldimethylsilyl-4'-Hydroxy-Raloxifen CAS No. 174264-47-2

6-tert-Butyldimethylsilyl-4'-Hydroxy-Raloxifen

Katalognummer: B019281
CAS-Nummer: 174264-47-2
Molekulargewicht: 587.8 g/mol
InChI-Schlüssel: LVZAJJMYYKOTDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a tert-butyldimethylsilyl group and a hydroxy group at specific positions on the Raloxifene molecule. It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Raloxifene derivatives.

Wissenschaftliche Forschungsanwendungen

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of silyl-protected hydroxy groups.

    Biology: Researchers use it to investigate the biological activity of Raloxifene derivatives and their interactions with estrogen receptors.

    Medicine: The compound is studied for its potential therapeutic applications in treating conditions like osteoporosis and breast cancer.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Raloxifene: The parent compound, which lacks the tert-butyldimethylsilyl group.

    4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: A positional isomer with the silyl group at a different position.

    6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4: A deuterated analog used in isotope labeling studies.

Uniqueness

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and selectivity for estrogen receptors, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a synthetic derivative of Raloxifene, classified as a selective estrogen receptor modulator (SERM). This compound features a tert-butyldimethylsilyl (TBDMS) group at the 6-position and a hydroxyl group at the 4'-position, which significantly influence its biological activity and pharmacological properties. It is primarily researched for its potential therapeutic applications in treating osteoporosis and breast cancer.

  • Molecular Formula : C34H37D4NO4SSi
  • Molecular Weight : Approximately 591.87 g/mol
  • CAS Number : 174264-47-2

The structural modifications in 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene enhance its stability and bioavailability compared to its parent compound, Raloxifene.

As a SERM, 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene interacts with estrogen receptors (ERs), particularly ERα, exhibiting both agonistic and antagonistic properties depending on the tissue context. This dual action allows it to mimic estrogen's beneficial effects on bone density while inhibiting estrogen's stimulatory effects on breast tissue, thereby reducing the risk of estrogen-dependent cancers.

Binding Affinity and Selectivity

Research indicates that the binding affinity of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene to ERα is comparable to that of Raloxifene. The presence of the TBDMS group enhances its interaction with the receptor, potentially leading to improved pharmacokinetic properties.

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (nM)
Raloxifene0.5
6-tert-Butyldimethylsilyl-4'-hydroxy RaloxifeneSimilar to Raloxifene
Other SERMs (e.g., Tamoxifen)Varies

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene exhibits significant anti-proliferative effects on estrogen-sensitive breast cancer cell lines, such as MCF-7. The compound has been shown to inhibit cell proliferation and induce apoptosis through various molecular pathways, including modulation of p53 expression and cell cycle arrest.

Table 2: Effects on Cell Lines

Cell LineTreatment Concentration (µM)Effect Observed
MCF-71 - 10Inhibition of growth
T47D1 - 10Induction of apoptosis

Clinical Implications

The implications of these findings suggest that 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene could be a promising candidate for further clinical evaluation in postmenopausal women at risk for osteoporosis and breast cancer. Its ability to selectively modulate estrogen receptors may provide therapeutic benefits with reduced side effects compared to traditional hormone replacement therapies.

Long-Term Efficacy Studies

In a study examining the long-term effects of SERMs on breast cancer risk, it was found that compounds like Raloxifene significantly reduced the incidence of invasive breast cancer among postmenopausal women with osteoporosis. Given the structural similarities between Raloxifene and its derivatives, it is hypothesized that 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene may offer similar protective effects against breast cancer.

Comparative Studies

Comparative studies involving various SERM derivatives have indicated that modifications at the hydroxyl positions can enhance biological activity. For instance, analogs with bulky substituents at the 4'-position have shown increased uterine stimulation but maintained anti-cancer efficacy in vitro.

Eigenschaften

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAJJMYYKOTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443288
Record name 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174264-47-2
Record name 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 2
Reactant of Route 2
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 3
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 4
Reactant of Route 4
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 5
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 6
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.